Tizoxanide Sulfate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tizoxanide Sulfate typically involves the hydrolysis of Nitazoxanide. The process begins with the reaction of Nitazoxanide with aqueous hydrochloric acid at elevated temperatures (around 50°C), leading to the formation of Tizoxanide. This intermediate is then further reacted with sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The reaction conditions are optimized to achieve high yields and minimize impurities .

化学反应分析

Types of Reactions: Tizoxanide Sulfate undergoes various chemical reactions, including:

Hydrolysis: Conversion of Nitazoxanide to Tizoxanide.

Conjugation: Formation of this compound and Tizoxanide Glucuronide.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the hydrolysis of Nitazoxanide.

Sulfuric Acid: Used in the formation of this compound.

Major Products:

Tizoxanide: The primary metabolite formed from the hydrolysis of Nitazoxanide.

This compound: Formed through the conjugation of Tizoxanide with sulfuric acid.

科学研究应用

Pharmacological Properties

Tizoxanide exhibits a broad spectrum of activity against various pathogens, including protozoa and bacteria. Its pharmacological profile includes:

- Antiprotozoal Activity : Tizoxanide has shown efficacy against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania mexicana, which are responsible for Chagas disease and leishmaniasis, respectively. Studies have indicated that tizoxanide inhibits the growth of these parasites effectively, making it a potential candidate for treating these infections .

- Antibacterial Activity : Research has demonstrated that tizoxanide possesses inhibitory effects against several strains of staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicated that both tizoxanide and nitazoxanide can inhibit the growth of these bacteria and their biofilm formation at sub-inhibitory concentrations .

Therapeutic Applications

Tizoxanide sulfate is primarily known for its role in treating gastrointestinal infections caused by protozoa and other pathogens. Its therapeutic applications include:

- Treatment of Diarrheal Diseases : Tizoxanide is effective against pathogens causing acute diarrhea, such as Giardia lamblia and Cryptosporidium parvum. Clinical trials have shown positive outcomes in patients suffering from these infections, highlighting its role as a treatment option .

- Potential Use in Respiratory Infections : Recent studies suggest that tizoxanide could be beneficial in treating respiratory infections due to its antibacterial properties. The ability to inhibit biofilm formation may provide an advantage in managing chronic respiratory conditions associated with bacterial colonization .

Methodologies in Research

Research on this compound employs various methodologies to evaluate its efficacy and safety:

- Analytical Techniques : A micellar liquid chromatography method has been developed to quantify tizoxanide in biological samples such as urine and plasma. This method allows for rapid analysis with high sensitivity, facilitating pharmacokinetic studies .

- Case Studies : Observational research methods are utilized to gather comprehensive data on the effects of tizoxanide in real-world clinical settings. These case studies often incorporate multiple data sources to enhance the reliability of findings .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- Case Study on Diarrheal Disease Treatment : A clinical trial involving patients with cryptosporidiosis demonstrated significant improvement in symptoms following treatment with tizoxanide. Patients reported reduced duration of diarrhea and improved overall health outcomes.

- Observational Study on Respiratory Infections : An observational study indicated that patients treated with tizoxanide for respiratory infections showed decreased bacterial load and improved clinical parameters compared to those receiving standard care.

作用机制

Tizoxanide Sulfate exerts its effects by disrupting the energy metabolism of anaerobic microbes. It inhibits the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle, which is essential for the anaerobic energy metabolism of these organisms. This disruption leads to the inhibition of growth and proliferation of the pathogens . Additionally, this compound induces lesions in cell membranes and depolarizes mitochondrial membranes, further contributing to its antiparasitic activity .

相似化合物的比较

Nitazoxanide: The parent compound from which Tizoxanide is derived.

Tizoxanide Glucuronide: Another metabolite of Nitazoxanide.

Metronidazole: A commonly used antiparasitic agent.

Uniqueness: Tizoxanide Sulfate is unique due to its broad-spectrum activity against a wide range of pathogens, including protozoa, helminths, and anaerobic bacteria. Unlike Metronidazole, this compound retains activity against metronidazole-resistant strains, making it a valuable alternative in cases of resistance .

生物活性

Tizoxanide sulfate, the active metabolite of nitazoxanide, has garnered attention for its diverse biological activities, particularly its antiparasitic and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

Tizoxanide is primarily known for its role in treating infections caused by protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. It is also being investigated for its potential antiviral effects against various viruses, including coronaviruses and dengue virus.

Antiparasitic Activity

Tizoxanide exhibits significant antiparasitic activity, particularly against protozoan infections. Key findings from relevant studies include:

- In Vitro Efficacy : Tizoxanide demonstrated superior activity compared to metronidazole against multiple strains of G. intestinalis, E. histolytica, and T. vaginalis. For instance, it was found to be eight times more effective against susceptible isolates of G. intestinalis and more than twice as effective against resistant strains of T. vaginalis .

- Mechanism of Action : The mechanism underlying tizoxanide's activity appears to involve nitro-reduction and the production of free radicals, which are essential for its antiparasitic effects .

Table 1: Comparative Efficacy of Tizoxanide and Metronidazole

| Parasite | Tizoxanide Activity (IC50) | Metronidazole Activity (IC50) | Relative Efficacy |

|---|---|---|---|

| Giardia intestinalis | 0.12 μg/mL | 0.96 μg/mL | 8x more effective |

| Entamoeba histolytica | 0.15 μg/mL | 0.29 μg/mL | 2x more effective |

| Trichomonas vaginalis | 0.20 μg/mL | 0.30 μg/mL | 1.5x more effective |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viral pathogens:

- SARS-CoV-2 : A study reported that a combination therapy involving tizoxanide, ribavirin, and hydroxychloroquine significantly reduced SARS-CoV-2 viral replication in Vero E6 cells . This suggests that tizoxanide may play a role in the treatment of COVID-19.

- Dengue Virus : Tizoxanide has been shown to inhibit dengue virus replication by interfering with intracellular processes post-infection. It activates immune response genes that contribute to reduced viral production .

Table 2: Antiviral Efficacy of Tizoxanide Against Various Viruses

| Virus | Mode of Action | Efficacy Observed |

|---|---|---|

| SARS-CoV-2 | Reduces viral replication | Significant reduction in viral load |

| Dengue Virus | Interferes with intracellular processes | Decreased viral replication observed |

Case Studies

- COVID-19 Treatment : In a clinical setting, early administration of nitazoxanide (and by extension tizoxanide) was associated with a significant decrease in viral load among patients with COVID-19 . This supports the hypothesis that tizoxanide may enhance recovery rates when used as part of a treatment regimen.

- Neurocysticercosis : A study evaluated the efficacy of tizoxanide combined with albendazole against Taenia crassiceps cysts in vitro, finding that the combination exhibited a faster effect than either drug alone . This suggests potential applications in treating cysticercosis infections.

属性

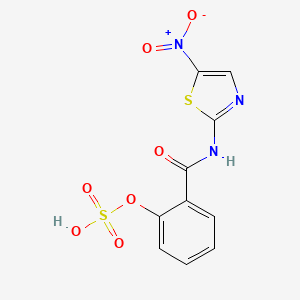

IUPAC Name |

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O7S2/c14-9(12-10-11-5-8(21-10)13(15)16)6-3-1-2-4-7(6)20-22(17,18)19/h1-5H,(H,11,12,14)(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOHKCVYPSCCMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。